α-methyl-DL-tryptophan (AMTP) is a synthetic analog of the essential amino acid tryptophan. [, , , , , , , , , ] It acts as an inhibitor of specific enzymes involved in tryptophan metabolism. [, , , , ] Due to its structural similarity to tryptophan, AMTP can interfere with tryptophan-dependent processes. [, , ]
Fmoc-alpha-methyl-DL-tryptophan is classified as an amino acid derivative, specifically a modified form of tryptophan. It features a fluorene-9-methoxycarbonyl (Fmoc) protecting group on the nitrogen atom of the amino group, which is commonly used in solid-phase peptide synthesis to protect the amine during the coupling process. The compound has a molecular formula of and a molecular weight of approximately 440.5 g/mol. Its CAS number is 114779-80-5 .
The synthesis of Fmoc-alpha-methyl-DL-tryptophan typically involves solid-phase peptide synthesis techniques. The standard method includes:
This method yields approximately 9% to 15% of the desired product after purification .
The molecular structure of Fmoc-alpha-methyl-DL-tryptophan includes:
The structural representation can be illustrated as follows:
This structure influences its reactivity and interactions in peptide synthesis and biological systems.
Fmoc-alpha-methyl-DL-tryptophan participates in various chemical reactions:
These reactions are crucial for developing peptides with specific biological activities.
The mechanism of action for compounds containing Fmoc-alpha-methyl-DL-tryptophan primarily involves its incorporation into peptides that interact with biological receptors. For example, substituting tryptophan with alpha-methyl-DL-tryptophan in peptide sequences can stabilize certain bonds and enhance metabolic stability, which is particularly useful in therapeutic applications .
In studies involving radiolabeled peptides, such as those targeting specific receptors in cancer cells, the modified tryptophan enhances binding affinity and internalization rates compared to non-modified counterparts .
The physical and chemical properties of Fmoc-alpha-methyl-DL-tryptophan include:
These properties influence its handling and application in laboratory settings.
Fmoc-alpha-methyl-DL-tryptophan has several scientific applications:
1.1. Fmoc Solid-Phase Peptide Synthesis (SPPS) Integration Strategies
Fmoc-α-methyl-DL-tryptophan (Fmoc-α-Me-DL-Trp) is integral to orthogonal protection strategies in Fmoc-SPPS. Its Fmoc group (base-labile) allows selective deprotection without disturbing acid-labile side-chain protectants like tert-butyl (tBu) esters or trityl (Trt) groups. This orthogonality enables sequential assembly of complex peptides containing acid-sensitive modifications. Notably, the compound’s DL-configuration accommodates racemic crystallography approaches, while its tryptophan moiety requires specialized protection (e.g., Boc on indole nitrogen) to prevent electrophilic attacks during TFA-mediated global deprotection [2] [5].
Table 1: Key Properties of Fmoc-α-methyl-DL-tryptophan
Property | Value/Description |
---|---|
Molecular Formula | C₂₇H₂₄N₂O₄ |
Molecular Weight | 440.49 g/mol |
CAS Number | 112913-63-0 |
Purity Specifications | ≥95% (HPLC) |
Storage Conditions | 0–8°C |
Role in Orthogonal SPPS | Base-labile Fmoc with acid-stable backbone methylation |
The α-methyl group sterically hinders the chiral α-carbon, drastically reducing racemization during amino acid activation and coupling. This contrasts with standard tryptophan, where base-mediated enolization risks epimerization. Fmoc-α-Me-DL-Trp’s quaternary center locks configuration, preserving stereochemical integrity even under prolonged coupling conditions. This is critical for synthesizing chiral peptides containing non-natural residues, where epimerization compromises bioactivity. Studies confirm <0.1% racemization using carbodiimide/Oxyma activation, outperforming unprotected analogs [2] [6].
1.2. Backbone Modification for Conformational Control
Incorporating α-methyl-DL-tryptophan imposes local conformational constraints by:
Despite helix disruption, Fmoc-α-Me-DL-Trp enforces type I/II β-turns in cyclic peptides. Its bulky hydrophobic side chain anchors turn structures via:
1.3. Techniques for Difficult Sequence Incorporation
Fmoc-α-Me-DL-Trp exhibits superior solubility in polar aprotic solvents (e.g., DMF, NMP) compared to native tryptophan derivatives. Key data:
Table 2: Solubility Profile in SPPS-Relevant Solvents (298 K)
Solvent | Solubility (mg/mL) | Role in SPPS |
---|---|---|
DMF | >100 | Primary coupling solvent |
NMP | >120 | Alternative to DMF |
Dichloromethane | <5 | Resin swelling, low solubility |
Acetonitrile | <2 | Precipitation agent |
Data adapted from Fmoc-D-Trp solubility studies [3]. The methyl group’s hydrophobicity is counterbalanced by Fmoc’s aromaticity, enabling dissolution even in aggregation-prone sequences.
The α-methyl group disrupts β-sheet stacking in hydrophobic segments (e.g., transmembrane peptides) through:
Table 3: Protective Group Pairings to Mitigate Side Reactions
Amino Acid | Protective Group | Compatibility with Fmoc-α-Me-DL-Trp | Risk Mitigated |
---|---|---|---|
Arginine | Pbf | High | Trp alkylation during cleavage |
Aspartic Acid | OtBu | Moderate | Aspartimide formation |
Cysteine | Trt | High | Piperidinyl-alanine formation |
Tryptophan | Boc | Critical | Oxidation/alkylation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8